molecular formula C25H20F3NO4 B8074034 Fmoc-(S)-3-Amino-4-(2,4,5-trifluoro-phenyl)-butyric acid

Fmoc-(S)-3-Amino-4-(2,4,5-trifluoro-phenyl)-butyric acid

Cat. No.: B8074034
M. Wt: 455.4 g/mol
InChI Key: QYPHZVUAPKDXTN-WCSIJFPASA-N
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Description

Fmoc-(S)-3-Amino-4-(2,4,5-trifluoro-phenyl)-butyric acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) protecting group and a trifluorophenyl group. The presence of these groups imparts specific chemical properties that make it valuable for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-(S)-3-Amino-4-(2,4,5-trifluoro-phenyl)-butyric acid typically involves multiple steps. The process begins with the protection of the amino group using the Fmoc group. This is followed by the introduction of the trifluorophenyl group through a series of reactions, including nucleophilic substitution and coupling reactions. The final step involves deprotection to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated synthesizers and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Fmoc-(S)-3-Amino-4-(2,4,5-trifluoro-phenyl)-butyric acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the trifluorophenyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may include the use of strong bases or acids, depending on the specific reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Fmoc-(S)-3-Amino-4-(2,4,5-trifluoro-phenyl)-butyric acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and peptide chemistry.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Industry: Utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of Fmoc-(S)-3-Amino-4-(2,4,5-trifluoro-phenyl)-butyric acid involves its interaction with specific molecular targets. The Fmoc group protects the amino group during reactions, allowing selective modifications. The trifluorophenyl group can participate in various interactions, including hydrogen bonding and π-π stacking, influencing the compound’s reactivity and binding properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fmoc-(S)-3-Amino-4-(2,4,5-trifluoro-phenyl)-butyric acid is unique due to the combination of the Fmoc protecting group and the trifluorophenyl group. This combination imparts specific reactivity and stability, making it valuable for various applications.

Properties

IUPAC Name

(2S)-3-amino-2-(9H-fluoren-9-ylmethoxycarbonyl)-4-(2,4,5-trifluorophenyl)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20F3NO4/c26-19-11-21(28)20(27)9-13(19)10-22(29)23(24(30)31)25(32)33-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-9,11,18,22-23H,10,12,29H2,(H,30,31)/t22?,23-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYPHZVUAPKDXTN-WCSIJFPASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)C(C(CC4=CC(=C(C=C4F)F)F)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)[C@@H](C(CC4=CC(=C(C=C4F)F)F)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20723507
Record name (2S)-3-Amino-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(2,4,5-trifluorophenyl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20723507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

455.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959580-94-0
Record name (2S)-3-Amino-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(2,4,5-trifluorophenyl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20723507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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